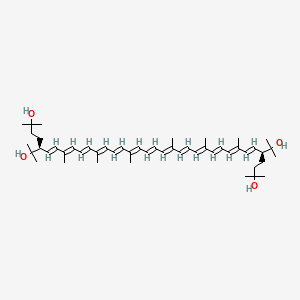
Bacterioruberin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacterioruberin is a C50 carotenoid that is a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a biological pigment and a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a tetrol.
Applications De Recherche Scientifique
Antioxidant Properties
Bacterioruberin exhibits potent antioxidant activity, surpassing that of well-known carotenoids like β-carotene. This capacity is crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Research has demonstrated that this compound can scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage .
Key Findings
- Scavenging Activity : this compound has shown significant scavenging effects against DPPH and ABTS radicals, with IC50 values indicating its high efficacy compared to other antioxidants .
- Mechanism of Action : The compound's antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus preventing cellular damage .
Immunomodulatory Effects
This compound has been studied for its potential to modulate immune responses. This property is particularly relevant in the context of inflammatory diseases and immune system disorders.
Case Studies
- Inflammation Reduction : A study involving macrophage-targeted nanoparticles containing this compound and dexamethasone demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-8) by approximately 65% and 55%, respectively, in an intestinal inflammation model .
- Immune System Regulation : this compound influences the expression of genes involved in apoptosis and cell proliferation, suggesting its role in fine-tuning immune responses .
Antitumoral Applications
The antitumoral properties of this compound have been extensively researched, with promising results indicating its potential as a therapeutic agent against various cancer types.
Research Insights
- Breast Cancer Studies : Extracts rich in this compound have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic genes (CASP3, CASP8) while downregulating oncogenes (MKI67, SOX2) .
- Cell Line Efficacy : In vitro studies demonstrated that this compound extracts reduced cell viability across different breast cancer subtypes, highlighting its broad-spectrum antitumoral activity .
Industrial and Pharmaceutical Applications
Beyond its biological activities, this compound holds potential for various industrial applications, particularly in food preservation, cosmetics, and pharmaceuticals.
Potential Uses
- Food Industry : Due to its antioxidant properties, this compound can be utilized as a natural preservative to enhance the shelf life of food products by preventing oxidative spoilage .
- Cosmetic Products : The compound's ability to protect skin cells from oxidative damage positions it as a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health .
- Pharmaceutical Formulations : this compound's therapeutic potential opens avenues for developing novel drug formulations targeting oxidative stress-related conditions and immune disorders .
Data Summary Table
Propriétés
Numéro CAS |
32719-43-0 |
|---|---|
Formule moléculaire |
C50H76O4 |
Poids moléculaire |
741.1 g/mol |
Nom IUPAC |
(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol |
InChI |
InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1 |
Clé InChI |
UVCQMCCIAHQDAF-RNTVPSGKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Synonymes |
bacterioruberin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















